![molecular formula C15H24O2 B12679409 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one CAS No. 85409-65-0](/img/structure/B12679409.png)
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one is a complex organic compound with the molecular formula C15H24O2 It is known for its unique bicyclic structure, which includes a heptane ring fused with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve higher yields and purity. The exact details of these industrial methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, often involving catalysts or specific reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers explore its potential as a bioactive molecule with various biological effects.
Medicine: Preliminary studies investigate its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides unique steric effects that influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the additional ketone group.
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific combination of a bicyclic heptane ring and a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
85409-65-0 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
3,7,7-trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(10(2)16)8-15(5)7-6-11-12(13(15)17)14(11,3)4/h9,11-12H,6-8H2,1-5H3 |
Clave InChI |
JLDMXUUKIJKVPA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCC2C(C1=O)C2(C)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


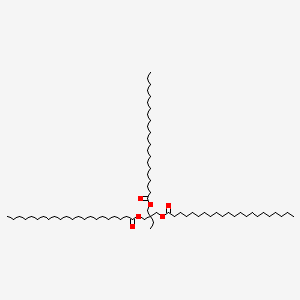
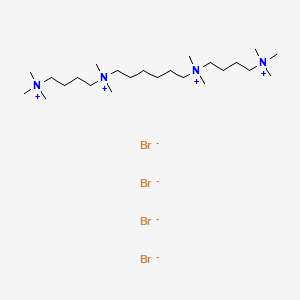
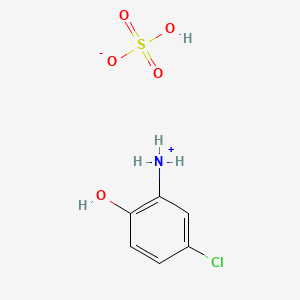

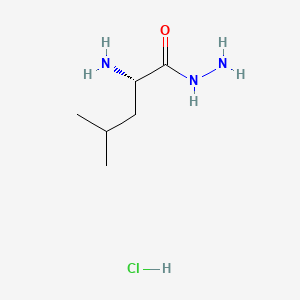
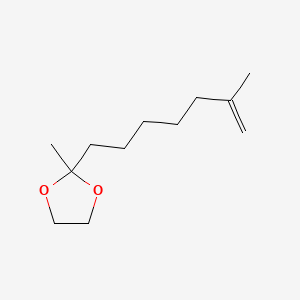



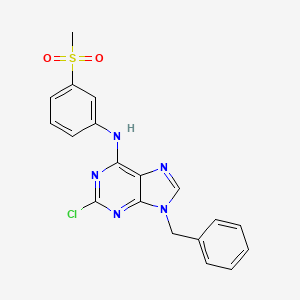
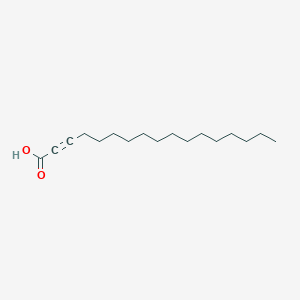
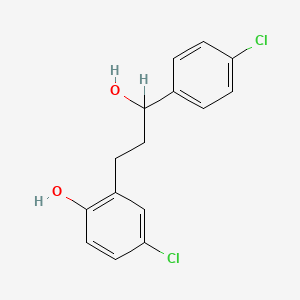

![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
